2-Isopropyl-2-oxazoline

Polymer Chemistry Thermoresponsive Materials Controlled Radical Polymerization

2-Isopropyl-2-oxazoline (iPrOx, CAS 10431-99-9) is a cyclic imino ether monomer belonging to the 2-oxazoline class, with a molecular weight of 113.16 g/mol and a boiling point of 138 °C. It undergoes living cationic ring-opening polymerization (CROP) to yield poly(2-isopropyl-2-oxazoline) (PiPrOx), a thermoresponsive polymer exhibiting a lower critical solution temperature (LCST) in aqueous media with a cloud point of approximately 36 °C.

Molecular Formula C6H11NO
Molecular Weight 113.16 g/mol
CAS No. 10431-99-9
Cat. No. B083612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropyl-2-oxazoline
CAS10431-99-9
Synonyms2-ISOPROPYL-2-OXAZOLINE
Molecular FormulaC6H11NO
Molecular Weight113.16 g/mol
Structural Identifiers
SMILESCC(C)C1=NCCO1
InChIInChI=1S/C6H11NO/c1-5(2)6-7-3-4-8-6/h5H,3-4H2,1-2H3
InChIKeyFVEZUCIZWRDMSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Isopropyl-2-oxazoline (CAS 10431-99-9): Technical Baseline for Procurement and Scientific Selection


2-Isopropyl-2-oxazoline (iPrOx, CAS 10431-99-9) is a cyclic imino ether monomer belonging to the 2-oxazoline class, with a molecular weight of 113.16 g/mol and a boiling point of 138 °C [1]. It undergoes living cationic ring-opening polymerization (CROP) to yield poly(2-isopropyl-2-oxazoline) (PiPrOx), a thermoresponsive polymer exhibiting a lower critical solution temperature (LCST) in aqueous media with a cloud point of approximately 36 °C [2]. Among commercially available 2-alkyl-2-oxazolines, iPrOx is distinguished by its branched isopropyl side chain, which confers intermediate hydrophobicity between the fully hydrophilic 2-methyl- and 2-ethyl- variants and the more hydrophobic 2-n-propyl and 2-phenyl analogs [3].

Why 2-Isopropyl-2-oxazoline Cannot Be Substituted with Generic 2-Oxazoline Monomers Without Performance Loss


Substitution among 2-oxazoline monomers is non-trivial because the 2-alkyl substituent directly governs both polymerization kinetics and the resulting polymer's thermoresponsive behavior. Even among structurally similar monomers such as 2-ethyl-2-oxazoline (EtOx) and 2-isopropyl-2-oxazoline (iPrOx), the monomer reactivity ratios differ substantially (r_EtOx = 1.78 vs r_iPrOx = 0.79), preventing simple 1:1 replacement without altering copolymer composition gradients and consequent LCST behavior [1]. The polymerization of iPrOx exhibits pronounced solvent-dependent kinetics: in chlorobenzene at low temperature (~42 °C), iPrOx polymerization proceeds much more rapidly than in acetonitrile due to close ion pairing at the propagating center, whereas this rate enhancement is not uniformly observed across all 2-alkyl-2-oxazolines [2]. Furthermore, the thermal and crystallization properties of the resulting poly(2-oxazoline)s vary systematically with side-chain structure: PiPrOx is readily prone to crystallization both in the solid state and from solution, a property that differs markedly from poly(2-ethyl-2-oxazoline) and poly(2-methyl-2-oxazoline) and directly impacts application suitability [3].

2-Isopropyl-2-oxazoline: Quantitative Differentiation Evidence for Procurement Decision-Making


Monomer Reactivity Ratio Difference Enables Controlled Gradient Copolymer Architecture with 2-Ethyl-2-oxazoline

In cationic copolymerization with 2-ethyl-2-oxazoline (EtOx) initiated by methyl p-tosylate at 42 °C in acetonitrile, the monomer reactivity ratios for EtOx and iPrOx are 1.78 and 0.79, respectively. This ~2.25-fold difference in reactivity ratios is sufficiently large to yield gradient copolymers, where each polymer chain exhibits a gradually decreasing EtOx composition and an increasing iPrOx composition along the backbone from the α-terminal to the ω-chain end. The difference enables precise engineering of thermosensitivity via compositional variation [1].

Polymer Chemistry Thermoresponsive Materials Controlled Radical Polymerization

Solvent-Dependent Polymerization Rate Enhancement in Chlorobenzene vs Acetonitrile

In chlorobenzene at low temperature (~42 °C), the polymerization of 2-isopropyl-2-oxazoline proceeds much more rapidly than is observed in acetonitrile, with far fewer side reactions. This rate enhancement is attributed to close ion pairing at the propagating center (versus free ions in acetonitrile), forming a propagating complex of greater reactivity than free oxazolinium ions. The improved polymerization conditions enable synthesis of uniform or near-uniform ('monodisperse') polymers with nominal deviation from theoretically achievable Poisson distributions [1].

Cationic Ring-Opening Polymerization Synthetic Methodology Process Optimization

Enhanced End Group Modulation of LCST Compared to Poly(N-isopropyl acrylamide)

Thermosensitive poly(2-isopropyl-2-oxazoline) (PiPrOx) functionalized with end groups of varying polarity demonstrates significantly stronger LCST modulation in response to end group polarity changes compared to the widely used thermoresponsive polymer poly(N-isopropyl acrylamide) (PNIPAAm). Hydrophobic end groups decrease the LCST, while hydrophilic polymer tails raise the cloud point [1].

Smart Polymers Thermoresponsive Hydrogels Biomaterials

Copolymerization Reactivity Ratio Differentiation with 2-n-Propyl-2-oxazoline for Gradient Copolymer Formation

In cationic copolymerization of 2-n-propyl-2-oxazoline (nPrOx) with iPrOx initiated by methyl p-tosylate at 42 °C in acetonitrile, the monomer reactivity ratios are 3.15 for nPrOx and 0.57 for iPrOx. This ~5.5-fold difference is sufficiently large to form gradient copolymers P(nPrOx-grad-iPrOx) with an extremely narrow molecular weight distribution (Mw/Mn ≤ 1.05). In contrast, copolymerization of nPrOx with 2-ethyl-2-oxazoline (EtOx) yields reactivity ratios of 1.28 and 1.04, respectively, which are too similar to form gradient copolymers, instead producing random copolymers [1].

Gradient Copolymers Thermoresponsive Polymers Poly(2-oxazoline)s

Isopropyl Oxazoline Moiety Provides Superior Selectivity and Lower Precursor Cost vs tert-Butyl Analog in Asymmetric Heck Catalysis

In chiral phosphite-oxazoline palladium complexes evaluated for intermolecular asymmetric Heck reactions, ligands containing an isopropyl oxazoline moiety provided the best selectivities among the series tested. This performance surpassed that of ligands containing a tert-butyl group in the corresponding phosphine-oxazoline framework. Moreover, the isopropyl oxazoline ligand precursor is made from a much less expensive starting material than the tert-butyl analog [1].

Asymmetric Catalysis Chiral Ligand Design Palladium Catalysis

Poly(iPrOx) Exhibits High Crystallization Tendency Compared to Other Poly(2-oxazoline)s

Poly(2-isopropyl-2-oxazoline) (PiPrOx) is readily prone to crystallization both in the solid state and from solutions, a feature that distinguishes it from other poly(2-oxazoline) homologs. Copolymerization of iPrOx with 2-methyl-2-oxazoline (MOx) yields copolymers with significantly decreased ability to crystallize in the solid state compared to the iPrOx homopolymer [1]. A separate study demonstrated that an iPrOx/nPrOx copolymer of composition 85:15 mol % achieved the highest degree of crystallization among compositions tested, with χ_c values of ~60% in the condensed state and ~45% in water [2].

Polymer Crystallization Thermal Properties Solid-State Behavior

2-Isopropyl-2-oxazoline: High-Value Application Scenarios Supported by Differentiating Evidence


Synthesis of Gradient Copolymers with Precisely Engineered LCST Profiles

Utilize the 2.25-fold reactivity ratio difference between iPrOx (r = 0.79) and 2-ethyl-2-oxazoline (r = 1.78) to synthesize gradient copolymers P(EtOx-grad-iPrOx) with continuously varying composition along the polymer backbone [1]. This architectural control enables linear tuning of the LCST by varying the EtOx mol %, producing thermoresponsive polymers with cloud points adjustable across a broad physiological and ambient temperature range. Such materials are ideally suited for smart drug delivery vehicles, injectable hydrogels, and temperature-responsive surface coatings where precise thermal triggering is required.

Accelerated Production of High-Quality Linear Poly(ethylenimine) via Chlorobenzene-Mediated Polymerization

Employ the solvent-dependent rate enhancement of iPrOx polymerization in chlorobenzene at ~42 °C to achieve faster polymerization with far fewer side reactions compared to standard acetonitrile conditions [1]. This method yields near-monodisperse PiPrOx, which upon hydrolysis provides linear poly(ethylenimine) (LPEI) with exceptionally narrow molecular weight distribution—a critical quality attribute for gene delivery applications where transfection efficiency and toxicity are molecular weight-dependent. The reduced side reaction profile minimizes purification requirements, improving overall process economics.

Asymmetric Catalysis Ligand Design with Cost-Effective Isopropyl Oxazoline Moiety

Incorporate iPrOx as the chiral oxazoline building block in phosphite-oxazoline ligands for palladium-catalyzed asymmetric Heck reactions, where the isopropyl substituent provides superior enantioselectivity compared to the tert-butyl analog while being derived from a less expensive precursor [1]. This ligand design strategy simultaneously improves catalytic performance and reduces material costs, making it attractive for pharmaceutical intermediate synthesis where chiral purity and process economics are paramount.

Crystalline Poly(2-oxazoline) Nanofibers and Porous Microspheres via Solution Processing

Exploit the pronounced crystallization tendency of PiPrOx—achieving crystallinity up to ~60% in the condensed state for optimized copolymer compositions [1]—to fabricate crystalline nanofibers or porous microspheres via precipitation from hot aqueous solutions [2]. These high-surface-area morphologies are valuable for drug encapsulation, tissue engineering scaffolds, and filtration membranes. For applications where crystallization is detrimental (e.g., optically transparent films), copolymerization with 2-methyl-2-oxazoline provides a documented route to significantly suppress crystallinity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Isopropyl-2-oxazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.